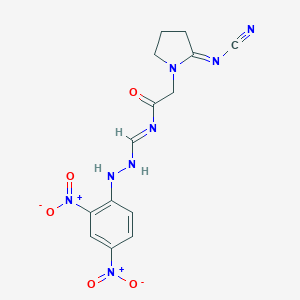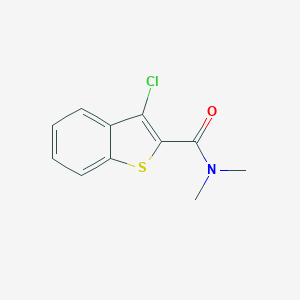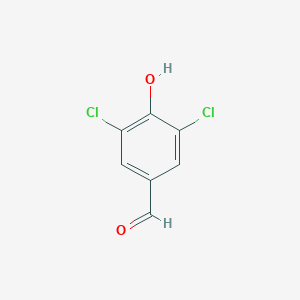
N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a pyrrolidine ring, and a dinitrophenyl hydrazine moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-cyanoiminopyrrolidine with 2,4-dinitrophenylhydrazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions would be carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dinitrophenyl hydrazine moiety can be replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine involves its interaction with specific molecular targets. The cyano group and dinitrophenyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: A potent dipeptidyl peptidase IV inhibitor with antihyperglycemic properties.
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine:
Uniqueness
What sets N-(2,4-Dinitrophenylamino)-N'-(2-cyaniminopyrrolidinyl-1-acetyl)formamidine apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure makes it a versatile tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
159383-33-2 |
|---|---|
Formule moléculaire |
C14H14N8O5 |
Poids moléculaire |
374.31 g/mol |
Nom IUPAC |
2-(2-cyanoiminopyrrolidin-1-yl)-N-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]acetamide |
InChI |
InChI=1S/C14H14N8O5/c15-8-16-13-2-1-5-20(13)7-14(23)17-9-18-19-11-4-3-10(21(24)25)6-12(11)22(26)27/h3-4,6,9,19H,1-2,5,7H2,(H,17,18,23) |
Clé InChI |
GCPGMBXSTCXMPZ-UHFFFAOYSA-N |
SMILES |
C1CC(=NC#N)N(C1)CC(=O)NC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérique |
C1CC(=NC#N)N(C1)CC(=O)N=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1CC(=NC#N)N(C1)CC(=O)N=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)





![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)

